

Gas chromatography method for phorate oxon

detection

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An Application Note for the Gas Chromatographic Detection of Phorate Oxon

Introduction

Phorate, an organophosphate insecticide, is widely used in agriculture to control a variety of pests on crops such as corn, cotton, and potatoes. Upon application, phorate undergoes metabolic transformation in plants and soil, leading to the formation of several toxic metabolites, including phorate sulfoxide, phorate sulfone, and the highly toxic phorate oxon. Phorate oxon is a potent acetylcholinesterase inhibitor, making its detection and quantification in environmental and biological samples a critical aspect of food safety and environmental monitoring.

This application note details a robust and sensitive method for the determination of phorate oxon using gas chromatography coupled with mass spectrometry (GC-MS). The protocol provides comprehensive procedures for sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, along with optimized GC-MS instrumental parameters and method validation data.

Experimental Protocols Sample Preparation: Modified QuEChERS Protocol

This protocol is adapted from standard QuEChERS procedures for pesticide residue analysis in food and environmental matrices.[1][2]



1.1. Materials and Reagents:

- Homogenized Sample (e.g., fruit, vegetable, soil): 10 g
- LC-MS Grade Water (for soil or dry samples)
- Acetonitrile (ACN)
- Magnesium Sulfate (anhydrous, MgSO₄)
- Sodium Chloride (NaCl)
- Trisodium Citrate Dihydrate
- Disodium Citrate Sesquihydrate
- · Primary Secondary Amine (PSA) sorbent
- 50 mL Polypropylene Centrifuge Tubes
- 15 mL dSPE (dispersive Solid Phase Extraction) Tubes

1.2. Extraction Procedure:

- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, add 10 mL of water and allow it to hydrate for 30 minutes.
- · Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salts (typically 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
- Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure even distribution.
- Centrifuge the tube at 5,000 rpm for 5 minutes.

1.3. Dispersive SPE Cleanup:



- Transfer an aliquot of the upper acetonitrile supernatant to a 15 mL dSPE tube containing PSA and anhydrous MgSO₄ (e.g., 150 mg PSA, 900 mg MgSO₄). PSA is used to remove polar interferences like organic acids and sugars.[3]
- Vortex the dSPE tube for 30 seconds.
- Centrifuge at 5,000 rpm for 5 minutes.
- The resulting supernatant is the final extract. Transfer it into a clean autosampler vial for GC-MS analysis.

Instrumental Analysis: GC-MS

2.1. Equipment and Conditions: The following parameters provide a starting point and may require optimization based on the specific instrument and sample matrix.



| Parameter | Setting | | | |
|----------------------|--|--|--|--|
| Gas Chromatograph | Thermo Scientific TRACE 1310 GC or equivalent | | | |
| Injector | Split/Splitless (SSL), operated in Splitless mode | | | |
| Injector Temperature | 250°C | | | |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | | | |
| GC Column | DB-1MS or TG-5MS (30 m x 0.25 mm ID x 0.25 μ m film thickness)[3] | | | |
| Oven Program | Initial: 80°C, hold for 1 min. Ramp 1: 20°C/min to 180°C. Ramp 2: 10°C/min to 280°C, hold for 5 min. | | | |
| Mass Spectrometer | Thermo Scientific TSQ Quantum GC or equivalent | | | |
| Ion Source | Electron Ionization (EI) | | | |
| Ion Source Temp. | 230°C[3] | | | |
| Interface Temp. | 280°C[3][4] | | | |
| Electron Energy | 70 eV[4] | | | |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (m/z 50-450) | | | |

2.2. SIM Ions for Phorate and Metabolites: For enhanced sensitivity and specificity, SIM mode is recommended. Characteristic ions should be selected based on reference spectra. For example, the molecular ion for phorate is m/z 260.[4] Phorate sulfoxide shows a characteristic ion at m/z 276.[4] Specific ions for phorate oxon should be determined by analyzing a pure standard.

Method Validation and Performance

Method validation was performed to assess linearity, recovery (accuracy), precision, and limits of detection (LOD) and quantification (LOQ). The data presented below is a summary from



various studies analyzing phorate and its metabolites, including phorate oxon.

Data Summary

| Analyte | Matrix | Linearit y Range (mg/L) | r² | Recover y (%) | RSD (%) | LOQ (mg/kg) | Referen ce |
|---------------------------------|----------------|-----------------------------------|-------------------|------------------|----------------|-----------------|---------------|
| Phorate | Radish | 0.005 - 0.5 | 0.9990- 0.9992 | 89.2 - 116 | 1.71 - 5.16 | 0.003 - 0.01 | [3] |
| Phorate Sulfoxide | Radish | 0.1 - 1.0 | 0.9990- 0.9992 | 89.2 - 116 | 1.71 - 5.16 | 0.003 - 0.01 | [3] |
| Phorate Sulfone | Radish | 0.005 - 0.5 | 0.9990- 0.9992 | 89.2 - 116 | 1.71 - 5.16 | 0.003 - 0.01 | [3] |
| Phorate & Metabolit es | Soil | 0.01 - 0.1 (Fortificat ion) | N/A | 94.0 - 98.46 | 1.51 - 3.56 | 0.01 | [5] |
| Parathion & Paraoxon | Fish Tissue | 9 - 210 (ng/mL) | N/A | 79.4 - 110.3 | < 8.0 | N/A | [6] |

N/A: Not Available in the cited source. The data for Parathion & Paraoxon is included as a reference for a similar organophosphate compound.[6]

The validation results demonstrate excellent performance. The method shows good linearity over the tested concentration ranges with correlation coefficients (r²) greater than 0.999.[3] Recoveries for phorate and its metabolites are consistently within the acceptable range of 70-120%, and relative standard deviations (RSDs) are below 6%, indicating high accuracy and precision.[3][5] The limit of quantification (LOQ) is as low as 0.01 mg/kg, showcasing the method's high sensitivity.[5]

Visualizations Experimental Workflow



The following diagram illustrates the complete analytical workflow from sample collection to final data reporting.

Caption: Workflow for Phorate Oxon analysis by GC-MS.

Logical Relationship of Phorate and its Metabolites

This diagram shows the oxidative metabolic pathway of phorate leading to the formation of phorate oxon and other metabolites.

Caption: Metabolic pathway of Phorate to its oxidative metabolites.

Conclusion

The described GC-MS method, incorporating a modified QuEChERS sample preparation protocol, offers a reliable, sensitive, and accurate approach for the quantification of phorate oxon and other phorate metabolites in complex matrices. The method is characterized by high recovery rates, excellent precision, and low detection limits, making it highly suitable for routine monitoring in food safety, environmental analysis, and toxicology research. The detailed protocol and validation data provide a solid foundation for researchers and scientists to implement this method in their laboratories.

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